4-Chloro-6-[(3-hydroxypropylamino)methylidene]cyclohexa-2,4-dien-1-one
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Overview
Description
4-Chloro-6-[(3-hydroxypropylamino)methylidene]cyclohexa-2,4-dien-1-one is a chemical compound with a unique structure that includes a chloro group, a hydroxypropylamino group, and a cyclohexa-2,4-dien-1-one core. This compound is part of the quinomethanes family, which are known for their diverse chemical properties and applications .
Preparation Methods
The synthesis of 4-Chloro-6-[(3-hydroxypropylamino)methylidene]cyclohexa-2,4-dien-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorocyclohexa-2,4-dien-1-one and 3-hydroxypropylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent like ethanol or methanol, and a catalyst to facilitate the reaction.
Reaction Mechanism: The hydroxypropylamine reacts with the 4-chlorocyclohexa-2,4-dien-1-one through a nucleophilic substitution reaction, leading to the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
4-Chloro-6-[(3-hydroxypropylamino)methylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of the hydroxypropylamino group
Scientific Research Applications
4-Chloro-6-[(3-hydroxypropylamino)methylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-6-[(3-hydroxypropylamino)methylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to the modulation of their activity.
Comparison with Similar Compounds
4-Chloro-6-[(3-hydroxypropylamino)methylidene]cyclohexa-2,4-dien-1-one can be compared with other similar compounds in the quinomethanes family:
Properties
CAS No. |
189317-27-9 |
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Molecular Formula |
C10H12ClNO2 |
Molecular Weight |
213.66 g/mol |
IUPAC Name |
4-chloro-2-(3-hydroxypropyliminomethyl)phenol |
InChI |
InChI=1S/C10H12ClNO2/c11-9-2-3-10(14)8(6-9)7-12-4-1-5-13/h2-3,6-7,13-14H,1,4-5H2 |
InChI Key |
SRERTWIKWCHKNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=NCCCO)O |
Origin of Product |
United States |
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